molecular formula C8H10FNO3 B1484747 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid CAS No. 2090791-67-4

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid

Cat. No. B1484747
CAS RN: 2090791-67-4
M. Wt: 187.17 g/mol
InChI Key: DPPRLGYZZQRMGJ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid, also known as 3-Methyl-2-fluoropropanoic acid, is an organic compound with a molecular formula of C5H9FO2. It is a colorless solid that is soluble in water and has a strong odor. It has been used in a variety of scientific research applications, including as a substrate for the synthesis of various compounds, as a reagent in organic reactions, and as a catalyst in biochemistry and physiology.

Scientific Research Applications

Chiral Separation and Supercritical Fluid Chromatography (SFC)

A study by Wu et al. explored the resolution of racemic acids, including structures similar to 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid, using chiral supercritical fluid chromatography (SFC) without acidic additives. This method, utilizing methanol as a co-solvent, demonstrates an efficient approach to separate chiral carboxylic acids, potentially including derivatives of the specified compound, thereby impacting the throughput and solvent consumption in pharmaceutical analysis Wu et al., 2016.

Synthesis and Transformations

Prokopenko et al. described the synthesis of derivatives based on a similar structure, highlighting methods for functional derivative creation and subsequent transformations. Such research underlines the versatility of oxazol-4-yl compounds in synthesizing novel chemical entities with potential applications in material science or medicinal chemistry Prokopenko et al., 2010.

Optoelectronic Properties

Research by Abbas et al. on bicyclic oxazolidine compounds, which share a core resemblance to the specified acid, explored synthetic routes and characterized their optoelectronic properties. This work suggests potential applications of similar structures in developing materials with specific electronic or photophysical characteristics Abbas et al., 2018.

Photoisomerization Studies

A study by Nunes et al. on the photochemistry of 3,5-dimethylisoxazole, closely related to the target compound, unveiled the capture and characterization of elusive intermediates like nitrile ylides during photoisomerization. This research provides insights into the photochemical behavior of oxazolyl compounds, which could inform photopharmaceutical development or photostable material design Nunes et al., 2013.

EP2 and EP3 Agonist Discovery

Kinoshita et al. discovered potent dual EP2 and EP3 agonists with structures incorporating cyclic carbamate and fluorine, similar to the target compound. These findings highlight the therapeutic potential of such compounds in modulating prostaglandin receptors, which could lead to new treatments for inflammation or pain Kinoshita et al., 2016.

Mechanism of Action

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO3/c1-4-6(5(2)13-10-4)3-7(9)8(11)12/h7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPRLGYZZQRMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid
Reactant of Route 2
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid
Reactant of Route 3
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid
Reactant of Route 4
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid
Reactant of Route 5
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid
Reactant of Route 6
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid

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